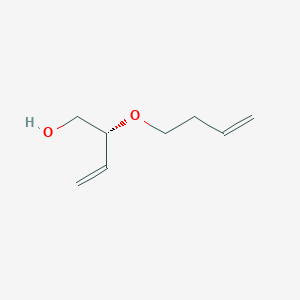

3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)-

Description

Significance of Chirality in Organic Chemistry Research with Emphasis on Chiral Ethers

Chirality, derived from the Greek word for 'hand', describes the geometric property of a molecule that is non-superimposable on its mirror image. quora.com These mirror-image pairs are known as enantiomers. libretexts.org While enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, density), their interaction with other chiral entities, such as polarized light or biological receptors, can differ dramatically. quora.comwikipedia.org This distinction is of paramount importance in biological systems, where proteins, enzymes, and nucleic acids are themselves chiral. wikipedia.org Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological effects, with one being therapeutic while the other may be inactive or even toxic. researchgate.net

This biological specificity drives the demand for enantiomerically pure compounds, making asymmetric synthesis—the synthesis of a single enantiomer—a central goal of organic chemistry. mdpi.com Chiral ethers have emerged as crucial tools in this pursuit. They are integral components of:

Chiral Catalysts: Chiral crown ethers and their derivatives are effective phase-transfer catalysts for a variety of asymmetric reactions, including Michael additions and epoxidations. ingentaconnect.commdpi.com

Chiral Auxiliaries: A chiral ether moiety can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

Chiral Building Blocks: Enantiopure ethers serve as starting materials for the synthesis of complex natural products and pharmaceuticals.

The ability of a chiral center to influence the chemical environment and dictate the spatial arrangement of reacting molecules is the fundamental principle behind their utility. libretexts.org

Table 1: General Comparison of Enantiomer Properties

| Property | Behavior in Achiral Environment | Behavior in Chiral Environment | Example |

|---|---|---|---|

| Boiling Point | Identical | Identical | R- and S-carvone have the same boiling point. |

| Melting Point | Identical | Identical | R- and S-carvone have the same melting point. |

| Solubility | Identical | May differ | Enantiomers may have different solubilities in a chiral solvent. |

| Optical Rotation | Equal and opposite | Equal and opposite | One enantiomer rotates plane-polarized light clockwise (+), the other counter-clockwise (-). quora.com |

| Biological Activity | N/A | Often different | L-amino acids are tasteless, while D-amino acids are often sweet. wikipedia.org |

| Odor/Taste | N/A | Often different | (S)-(+)-carvone smells of caraway, while (R)-(-)-carvone smells of spearmint. wikipedia.org |

Overview of Vinylic and Allylic Ethers in Contemporary Chemical Synthesis

Unsaturated ethers, particularly vinylic and allylic ethers, are versatile and highly valuable intermediates in organic synthesis due to the distinct reactivity of their carbon-carbon double bonds.

Vinylic Ethers , also known as enol ethers, are characterized by an oxygen atom attached directly to a double bond. This structure results in an electron-rich double bond, making them highly reactive toward electrophiles and excellent participants in various reactions. academie-sciences.fr Key applications include:

Polymerization: They are monomers for cationic polymerization, producing materials used in adhesives, coatings, and paints. researchgate.netacademie-sciences.fr

Cycloaddition Reactions: Vinylic ethers are potent dienophiles in Diels-Alder reactions. academie-sciences.fr

Protecting Groups: The vinyl ether moiety can be used to protect alcohols.

Synthetic Intermediates: They are precursors for Claisen rearrangements and other carbon-carbon bond-forming reactions. academie-sciences.fr

Allylic Ethers feature an ether linkage on a carbon atom adjacent to a double bond. The allyl group is widely used as a robust protecting group for alcohols and phenols in multi-step syntheses. organic-chemistry.org Its stability to a wide range of acidic and basic conditions allows for selective manipulation of other functional groups. organic-chemistry.org Deprotection can be achieved under specific, mild conditions, often involving transition metal catalysts like palladium or nickel. organic-chemistry.org Beyond their role as protecting groups, allylic ethers are valuable substrates for:

Rearrangement Reactions: They are classic substrates for rsc.orgingentaconnect.com-Wittig and Claisen rearrangements. mdpi.com

Asymmetric Synthesis: The double bond can undergo various stereoselective transformations, such as epoxidation or dihydroxylation. mdpi.com

Allylation Reactions: They can act as allylation reagents in certain coupling reactions. benthamdirect.com

Table 2: Comparison of Vinylic and Allylic Ethers in Synthesis

| Feature | Vinylic Ethers (Enol Ethers) | Allylic Ethers |

|---|---|---|

| Structure | R-O-CH=CH₂ | R-O-CH₂-CH=CH₂ |

| Reactivity | Highly reactive, electron-rich C=C bond. academie-sciences.fr | Versatile reactivity at the C=C bond and adjacent C-H bonds. |

| Primary Use | Monomers for polymerization, Diels-Alder reactions. academie-sciences.frresearchgate.net | Protecting group for alcohols. organic-chemistry.org |

| Key Reactions | Cationic polymerization, Claisen rearrangement, cycloadditions. researchgate.netacademie-sciences.fr | Claisen rearrangement, rsc.orgingentaconnect.com-Wittig rearrangement, transition-metal catalyzed deprotection/coupling. organic-chemistry.orgmdpi.com |

Conceptualizing (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- as a Model Compound for Stereoselective Investigations

The compound (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- is a chiral, unsaturated di-ether alcohol. While specific research focusing solely on this molecule as a model compound is not extensively documented, its structure provides a rich framework for conceptualizing its potential in stereoselective investigations.

The molecule contains several key features:

A Chiral Center: The stereocenter at the C-2 position, with a defined (R) configuration, provides a chiral environment.

Two Allylic Groups: It possesses two distinct butenyl moieties—one attached to the primary alcohol (3-buten-1-ol) and one forming an ether linkage (3-butenyloxy). These double bonds are potential sites for diastereoselective reactions.

A Primary Alcohol: The free hydroxyl group can be a site for enzymatic or catalytic reactions, or it can be derivatized to introduce other functionalities.

An Ether Linkage: The ether bond itself can influence the molecule's conformation and reactivity.

This combination of functional groups allows the molecule to serve as an ideal substrate for studying stereocontrol. For instance, researchers could investigate how the pre-existing chirality at C-2 influences the stereochemical outcome of reactions at the two different double bonds (e.g., epoxidation or hydroboration). The proximity of the chiral center to one double bond versus the other could lead to different levels of diastereoselectivity, providing valuable insight into the transmission of stereochemical information. Furthermore, the primary alcohol could direct metal catalysts to a nearby double bond, enabling studies of substrate-controlled stereoselection.

Table 3: Physicochemical Properties of Related Butenol (B1619263) Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| 3-Buten-1-ol (B139374) | 627-27-0 | C₄H₈O | 72.11 | 112-114 sigmaaldrich.com |

| 3-Buten-2-ol | 598-32-3 | C₄H₈O | 72.11 | 96-97 chemicalbook.com |

| (2R)-but-3-en-2-ol | 33447-72-2 | C₄H₈O | 72.11 | N/A |

Contextual Background of Naturally Occurring Butenyloxy Derivatives in Phytochemistry and Biosynthesis Research

While simple butenyloxy derivatives are less common in nature than their more substituted isoprenoid cousins, the underlying structural motif is present in a vast array of natural products. Isoprenoids are built from five-carbon isoprene (B109036) units, which can be thought of as methylated butenyl structures. Prenyloxy compounds, which feature a 3-methyl-2-butenyloxy group, are widespread in the plant kingdom, particularly in the families Rutaceae (citrus) and Apiaceae. researchgate.net

A prominent example is Auraptene (7-geranyloxycoumarin), one of the most abundant prenyloxycoumarins found in nature, especially in citrus fruits. researchgate.net These compounds are not merely metabolic intermediates but are recognized for their significant biological activities, including anti-inflammatory and anti-tumoral effects. researchgate.net

The biosynthesis of these complex molecules within living cells is a testament to the efficiency and selectivity of enzymes. nih.gov Natural product biosynthesis involves intricate metabolic pathways where simple precursors are converted into complex structures through a series of enzyme-catalyzed reactions. nih.govnih.gov The study of these pathways provides chemists with inspiration for developing new synthetic strategies ("biomimetic synthesis") and offers opportunities for metabolic engineering, where biosynthetic pathways are reconstituted in host organisms like yeast or bacteria to produce valuable compounds sustainably. nih.gov Understanding how plants create complex chiral molecules from simple achiral building blocks remains a key area of research, highlighting the deep connection between chirality, natural products, and chemical synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

260971-05-9 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(2R)-2-but-3-enoxybut-3-en-1-ol |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-10-8(4-2)7-9/h3-4,8-9H,1-2,5-7H2/t8-/m1/s1 |

InChI Key |

GMEFZTGGGKZMHL-MRVPVSSYSA-N |

Isomeric SMILES |

C=CCCO[C@@H](CO)C=C |

Canonical SMILES |

C=CCCOC(CO)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r 3 Buten 1 Ol, 2 3 Butenyloxy and Analogous Structures

Enantioselective Synthesis Strategies

The creation of the stereogenic center in (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- necessitates the use of highly selective synthetic methods. Enantioselective synthesis strategies are designed to produce a single enantiomer of a chiral molecule, avoiding the formation of a racemic mixture.

Asymmetric Etherification Approaches: Direct and Indirect Methods

Asymmetric etherification represents a direct pathway to chiral ethers. These methods can be broadly categorized as direct or indirect.

Direct methods involve the direct coupling of two different alcohol fragments, where one alcohol acts as a nucleophile and the other as an electrophile precursor. In the context of synthesizing (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, this would involve the reaction of two molecules of 3-buten-1-ol (B139374) under conditions that promote the formation of the ether bond with simultaneous control of the stereochemistry at the C-2 position. The challenge lies in achieving high chemoselectivity for the unsymmetrical ether over the symmetrical diether and controlling the enantioselectivity.

Indirect methods often involve a multi-step sequence. For instance, a chiral precursor, such as enantiomerically pure (2R)-3-butene-1,2-diol, could be synthesized first. Subsequent etherification of the primary or secondary hydroxyl group would then lead to the target molecule. While potentially longer, this approach can offer better control over the stereochemistry.

Chiral Catalysis for Stereocontrolled Construction of the Ether Linkage and Chiral Center

Chiral catalysis is a powerful tool for achieving high levels of enantioselectivity in the synthesis of complex molecules. The use of a chiral catalyst allows for the creation of a chiral environment around the reacting substrates, favoring the formation of one enantiomer over the other. Various transition metals, in conjunction with chiral ligands, have been shown to be effective in promoting asymmetric etherification reactions.

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the activation of C-C multiple bonds and for promoting dehydrative amination and etherification of allylic alcohols. duke.edu While a direct intermolecular enantioselective etherification of 3-buten-1-ol to form the target compound is not extensively documented, the principles of gold catalysis suggest its potential. Gold(I) complexes bearing chiral ligands can, in principle, catalyze the dehydrative coupling of two molecules of 3-buten-1-ol. The catalyst would activate the hydroxyl group of one alcohol, facilitating its departure as water and forming a carbocationic intermediate. The chiral ligand environment would then direct the nucleophilic attack of the second alcohol molecule to generate the desired (2R)-enantiomer.

Research on gold-catalyzed intramolecular amination of allylic alcohols has demonstrated that high levels of stereocontrol can be achieved, with the reaction proceeding via a net syn-addition of the nucleophile relative to the departing hydroxyl group. researchgate.net This suggests that with a suitable chiral ligand, enantioselective intermolecular etherification could be feasible.

Table 1: Representative Gold-Catalyzed Asymmetric Transformations (Data presented is illustrative and based on analogous systems)

| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Au₂(DTBM-MeOBIPHEP)Cl₂ / AgClO₄ | Allylic Alcohol | Carbamate (intramolecular) | Chiral Pyrrolidine | >90 | up to 95 |

| AuCl[P(t-Bu)₂o-biphenyl] / AgSbF₆ | Amino Allylic Alcohol | (intramolecular) | Chiral Piperidine | 99 | 96 |

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in asymmetric C-C and C-O bond formation. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the construction of chiral centers. In the context of synthesizing (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, a palladium-catalyzed approach could involve the reaction of a suitable nucleophile with an allylic electrophile.

One potential strategy involves the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene to afford (2R)-3-butene-1,2-diol, which could then be etherified. duke.edu Alternatively, a direct palladium-catalyzed allylic etherification of 3-buten-1-ol could be envisioned. This would likely involve the formation of a π-allylpalladium intermediate from one molecule of 3-buten-1-ol, which would then be attacked by a second molecule of the alcohol. The enantioselectivity would be controlled by the chiral ligand coordinated to the palladium center. The challenge in such an intermolecular reaction is to control the regioselectivity and prevent the formation of byproducts.

Table 2: Examples of Palladium-Catalyzed Asymmetric Reactions (Data presented is illustrative and based on analogous systems)

| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Pd₂(dba)₃·CHCl₃ / (S,S)-ligand | 3,4-Epoxy-1-butene | Water | (2R)-3-Butene-1,2-diol | 84 | 85 |

| [Pd(allyl)Cl]₂ / Chiral Ligand | Allylic Carbonate | 3-Aryloxindole | Chiral Allylated Oxindole | up to 99 | up to 98 |

Copper catalysis, often in conjunction with chiral ligands such as those based on bis(oxazoline) (BOX) or phosphine (B1218219) scaffolds, has proven effective in a variety of asymmetric transformations, including the synthesis of chiral ethers. Copper-catalyzed enantioselective carboetherification of unactivated alkenes is a notable example, allowing for the construction of functionalized chiral tetrahydrofurans. nih.govrsc.org

For the synthesis of (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, a copper-catalyzed asymmetric etherification could be a viable approach. This might involve the activation of an allylic precursor derived from 3-buten-1-ol by a chiral copper complex, followed by nucleophilic attack by a second molecule of the alcohol. The stereochemical outcome would be dictated by the chiral ligand. Copper-catalyzed asymmetric propargylic etherification has been successfully demonstrated, providing a precedent for the formation of chiral ethers from unsaturated alcohols. researchgate.net

Table 3: Illustrative Copper-Catalyzed Enantioselective Reactions (Data presented is illustrative and based on analogous systems)

| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Cu(OTf)₂ / Chiral Bis(oxazoline) | γ-Unsaturated Pentenol | Vinyl Arene | Chiral Tetrahydrofuran (B95107) | up to 95 | >95 |

| CuBr·SMe₂ / Chiral Pybox | Propargylic Ester | Alcohol | Chiral Propargylic Ether | up to 99 | up to 99 |

Chiral Lewis acids can catalyze a variety of enantioselective reactions by activating an electrophile and creating a chiral environment around it. In the context of ether synthesis, a chiral Lewis acid could activate an alcohol towards nucleophilic attack or activate an olefin for an intramolecular oxa-Michael reaction. rsc.orgnih.gov

For the synthesis of (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, a chiral Lewis acid could potentially catalyze the dehydrative etherification of 3-buten-1-ol. The Lewis acid would coordinate to the hydroxyl group of one alcohol molecule, enhancing its leaving group ability. The chiral environment provided by the Lewis acid's ligands would then control the facial selectivity of the nucleophilic attack by the second alcohol molecule. While direct intermolecular examples for this specific transformation are scarce, the general principles of Lewis acid catalysis in asymmetric synthesis support its potential applicability.

Table 4: Representative Lewis Acid-Catalyzed Asymmetric Reactions (Data presented is illustrative and based on analogous systems)

| Catalyst System | Substrate | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Iminophosphorane | Unsaturated Alcohol | Intramolecular Oxa-Michael | Chiral Tetrahydrofuran | up to 99 | up to 99.5 |

| Chiral Metal-Organic Framework (MOF) | Aldehyde/Diene | Hetero-Diels-Alder | Chiral Dihydropyran | High | High |

Chemoenzymatic and Biocatalytic Routes to Chiral Alcohols and Ethers

Chemoenzymatic and biocatalytic methods offer powerful and environmentally benign alternatives to traditional chemical synthesis for accessing enantiomerically pure chiral alcohols and ethers. These approaches utilize enzymes, either as isolated proteins or in whole-cell systems, to catalyze key stereoselective transformations.

Lipases are a prominent class of enzymes employed for the kinetic resolution of racemic alcohols. The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers of a racemic mixture with a particular enzyme. For instance, lipases such as Pseudomonas cepacia lipase (B570770) (PCL) and Candida antarctica lipase B (CALB), often immobilized as Novozym 435, have been successfully used in the transesterification of racemic homoallylic alcohols. rsc.org In a typical process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of the lipase. One enantiomer is selectively acylated, leaving the other enantiomer as the unreacted alcohol, thereby allowing for their separation. The efficiency of such resolutions is often high, achieving excellent enantiomeric excess (ee) for both the acylated product and the remaining alcohol.

Another important class of enzymes for the synthesis of chiral alcohols are alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymes catalyze the stereoselective reduction of prochiral ketones to the corresponding chiral secondary alcohols. researchgate.netnih.gov This approach is particularly advantageous as it can theoretically achieve a 100% yield of the desired enantiomer, unlike kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer. The stereoselectivity of these enzymes is often excellent, providing access to either the (R)- or (S)-alcohol by selecting the appropriate enzyme.

The application of these enzymatic methods to the synthesis of structures analogous to (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- would typically involve the resolution of a racemic precursor or the asymmetric reduction of a corresponding ketone. For example, a di-unsaturated ketone could be stereoselectively reduced to the desired (R)-alcohol using a suitable ketoreductase.

| Enzyme Class | Transformation | Substrate Example | Product Example | Key Features |

| Lipase | Kinetic Resolution | Racemic homoallylic alcohol | Enantiopure alcohol and acetate | High enantioselectivity, mild reaction conditions |

| Alcohol Dehydrogenase | Asymmetric Reduction | Prochiral ketone | Enantiopure secondary alcohol | High theoretical yield (100%), excellent enantioselectivity |

Application of Chiral Auxiliaries and Reagents in Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are among the most widely used and effective chiral auxiliaries in asymmetric synthesis. nih.govacs.orgjk-sci.com

The general strategy involves attaching the chiral auxiliary to a prochiral substrate, for example, through an acylation reaction. The resulting chiral adduct then undergoes a diastereoselective reaction, where the steric bulk of the auxiliary directs the approach of the reagent from a specific face. Common applications include diastereoselective alkylations, aldol (B89426) reactions, and conjugate additions. researchgate.netwikipedia.org

For the synthesis of a structure like (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, a chiral auxiliary could be employed to control the stereochemistry at the C-2 position. For instance, an acyl oxazolidinone could undergo a diastereoselective allylation reaction. The resulting product would then be subjected to further transformations, including the removal of the chiral auxiliary, to afford the target molecule. The predictability and high diastereoselectivity of reactions involving Evans auxiliaries make them a reliable tool for the construction of specific stereoisomers.

The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity. The rigidity of the transition state, often achieved through chelation control with a Lewis acid, is a key factor in maximizing the stereochemical outcome. mdpi.com

| Chiral Auxiliary | Key Application | Mechanism of Stereocontrol | Removal |

| Evans Oxazolidinone | Diastereoselective alkylation, aldol reactions | Steric hindrance from the substituent on the auxiliary directs the approach of the electrophile. | Hydrolysis, reduction, or other methods. |

| Camphor-derived auxiliaries | Diastereoselective alkylation, Diels-Alder reactions | Steric shielding of one face of the enolate. | Reductive or hydrolytic cleavage. |

Functionalization and Derivatization Strategies

The two butenyl moieties in (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- offer opportunities for selective functionalization to introduce further complexity into the molecule. Several well-established methods can be employed for the transformation of these carbon-carbon double bonds.

Dihydroxylation is a common method for converting alkenes into vicinal diols. This can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation). uchicago.edu For asymmetric dihydroxylation, the Sharpless asymmetric dihydroxylation protocol, which utilizes a chiral ligand in conjunction with the osmium catalyst, can be employed to achieve high enantioselectivity. harvard.edugoogle.com The directing effect of the existing chiral center and the hydroxyl group in the substrate can also influence the stereochemical outcome of the dihydroxylation.

The Wacker oxidation provides a means to convert terminal olefins into methyl ketones using a palladium catalyst in the presence of an oxidant, typically copper salts and oxygen. acs.orgrsc.org This reaction is a powerful tool for introducing a carbonyl group, which can then be used for further C-C bond formations. The regioselectivity of the Wacker oxidation is generally high for terminal alkenes, leading to the corresponding methyl ketone.

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across a double bond. researchgate.netorganic-chemistry.org Treatment of the alkene with a borane (B79455) reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and a base, yields the corresponding alcohol. This method is highly regioselective for terminal alkenes, placing the hydroxyl group at the terminal carbon.

The primary alcohol functionality in the 3-buten-1-ol moiety of the target compound is another site for derivatization.

Oxidation of the primary alcohol can lead to either the corresponding aldehyde or carboxylic acid, depending on the choice of reagents and reaction conditions. mdpi.comnih.govnih.gov Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol to the carboxylic acid.

Esterification of the primary alcohol can be achieved by reacting it with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under acidic or basic conditions. rsc.orgnih.gov This reaction is useful for introducing a variety of functional groups and for protecting the alcohol.

Etherification , such as the Williamson ether synthesis, can be used to convert the primary alcohol into an ether. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov

Protecting-Group-Free and Atom-Economical Synthetic Approaches

Protecting-group-free synthesis seeks to avoid the use of protecting groups, which are temporarily introduced to mask a reactive functional group. wikipedia.orguchicago.eduorganic-chemistry.org The addition and removal of protecting groups add steps to a synthesis and generate waste. Designing synthetic routes that circumvent the need for protection, for example, by carefully choosing reagents that are chemoselective, is a key goal. For the synthesis of (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, a protecting-group-free approach might involve the direct and selective reaction at one functional group in the presence of others.

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.com Reactions with high atom economy, such as addition reactions, are highly desirable. Catalytic processes are often more atom-economical than stoichiometric reactions. For instance, catalytic asymmetric hydrogenation is a highly atom-economical method for producing chiral alcohols. rsc.org "Borrowing hydrogen" catalysis is another atom-economical strategy where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with a nucleophile, followed by the reduction of the intermediate back to a more functionalized alcohol, with water being the only byproduct. acs.org

Scalable Synthetic Procedures for Chiral Unsaturated Alcohols and Ethers

The transition of a synthetic route from a laboratory scale to an industrial or pilot-plant scale presents numerous challenges, including cost, safety, and robustness of the process. Therefore, the development of scalable synthetic procedures is of paramount importance.

Chemoenzymatic processes are often well-suited for large-scale synthesis due to the mild reaction conditions, high selectivity, and the potential for enzyme immobilization and reuse. nih.govnih.gov Biocatalytic reductions of ketones to chiral alcohols have been implemented on an industrial scale for the production of pharmaceutical intermediates. chemrxiv.org

Catalytic chemical processes are also highly amenable to scale-up. Asymmetric hydrogenation and transfer hydrogenation are examples of catalytic methods that have been successfully scaled up for the production of chiral alcohols. The development of robust and highly active catalysts is crucial for the economic viability of such processes.

For a molecule like (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, a scalable synthesis would likely involve a highly efficient catalytic step to set the stereocenter, followed by a minimal number of high-yielding transformations to complete the synthesis. The use of readily available and inexpensive starting materials is also a critical consideration for large-scale production. One example of a scalable synthesis of a homoallylic alcohol involved a 10-fold scale-up of a dual palladium/photoredox-catalyzed reaction.

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Mechanistic Insights into the Formation of the (3-Butenyloxy)- Ether Linkage

Role of π-Activation in Unsaturated Etherification Reactions

The synthesis of ethers from unsaturated alcohols often involves the activation of the double bond, a process known as π-activation. In the context of forming the (3-butenyloxy)- ether linkage, a plausible approach involves the reaction between two molecules of 3-buten-1-ol (B139374) or a related precursor. Transition metal catalysts, particularly those based on palladium, are widely employed for such transformations. nih.govacs.org

The generally accepted mechanism for a palladium-catalyzed allylic etherification begins with the coordination of the palladium(0) catalyst to the double bond of an allylic alcohol derivative (e.g., an allylic carbonate or acetate). This is followed by oxidative addition to form a π-allylpalladium(II) complex. This complex serves as an electrophile, which can then be attacked by a nucleophile, in this case, the hydroxyl group of another 3-buten-1-ol molecule. The final step is reductive elimination, which regenerates the palladium(0) catalyst and forms the desired ether linkage. mdpi.com

The regioselectivity and stereoselectivity of this process are highly dependent on the nature of the ligands attached to the palladium center and the reaction conditions. For the synthesis of a chiral ether like 3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)-, the use of chiral ligands is essential to induce enantioselectivity.

Analysis of Intermediates and Transition States in Enantioselective Processes

Achieving high enantioselectivity in the formation of the (2R)- ether linkage necessitates a detailed understanding of the intermediates and transition states involved in the catalytic cycle. The key stereodetermining step is the nucleophilic attack of the alcohol on the π-allylpalladium intermediate.

Table 1: Key Intermediates in a Proposed Palladium-Catalyzed Enantioselective Etherification

| Intermediate | Description | Role in Stereodetermination |

| Pd(0)-alkene complex | Initial coordination of the palladium catalyst to the double bond of the allylic substrate. | Precedes the formation of the key π-allyl intermediate. |

| (π-Allyl)Pd(II) complex | Formed via oxidative addition. The geometry of this complex is crucial for facial selectivity. | The two faces of the π-allyl ligand are diastereotopic in the presence of a chiral ligand. |

| Nucleophile-Pd complex | Coordination of the nucleophilic alcohol to the palladium center prior to attack. | The orientation of the nucleophile is influenced by the steric and electronic properties of the chiral ligand. |

Computational studies on similar systems have shown that the facial selectivity of the nucleophilic attack is determined by the relative energies of the diastereomeric transition states. acs.org The chiral ligand creates a chiral pocket around the metal center, which preferentially allows the nucleophile to attack one face of the π-allyl group over the other. The stability of these transition states is governed by a combination of steric repulsions and electronic interactions between the substrate, the nucleophile, and the chiral ligand. For instance, a well-designed chiral ligand will create significant steric hindrance for the approach of the nucleophile to one of the two prochiral allylic termini, thus favoring the formation of one enantiomer. nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms involving the 3-Buten-1-ol, 2-(3-butenyloxy)- Scaffold

The 1,6-diene system inherent in the structure of 3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)- makes it an excellent substrate for studying intramolecular cyclization and rearrangement reactions. These reactions can lead to the formation of valuable cyclic compounds with defined stereochemistry.

Ene-Type and Cycloisomerization Reactions of Unsaturated Systems

Intramolecular Alder-ene reactions provide a powerful method for the construction of five-membered rings from 1,6-dienes. nih.gov In the case of 3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)-, a thermal or Lewis acid-catalyzed ene reaction could lead to the formation of a substituted cyclopentane (B165970) derivative. The reaction proceeds through a concerted, pericyclic transition state involving a six-membered ring. The stereochemistry of the newly formed stereocenters is dictated by the geometry of this transition state, which can adopt either a chair-like or a boat-like conformation. nih.gov

Cycloisomerization reactions, often catalyzed by transition metals, offer an alternative pathway for the cyclization of 1,6-dienes. researchgate.net These reactions typically proceed through a different mechanistic manifold involving hydrometalation or carbometalation steps. For example, a palladium-catalyzed cycloisomerization could involve the formation of a palladacycle intermediate, which then undergoes reductive elimination to yield the cyclic product. The stereochemical outcome of such reactions is influenced by the catalyst and the reaction conditions.

Rearrangements of Unsaturated Alcohols and Ethers

The scaffold of 3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)- is also susceptible to various rearrangement reactions. One of the most relevant is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of allyl vinyl ethers. While the specific substrate is not an allyl vinyl ether, related rearrangements can be envisioned under certain conditions, potentially leading to the formation of γ,δ-unsaturated aldehydes or ketones. The stereochemical information from the starting material can be transferred to the product with high fidelity through a well-ordered, chair-like transition state.

Stereochemical Outcomes and Factors Influencing Enantioselectivity

The stereochemical outcome of any reaction involving 3-Buten-1-ol, 2-(3-butenyloxy)-, (2R)- is of paramount importance, particularly in the synthesis of enantiomerically pure compounds.

In enantioselective catalysis, the primary factor influencing the stereochemical outcome is the nature of the chiral catalyst or reagent employed. chemrxiv.org In the context of the palladium-catalyzed etherification discussed earlier, the choice of the chiral ligand is critical. Ligands with well-defined steric and electronic properties can create a highly asymmetric environment around the metal center, leading to excellent facial discrimination in the nucleophilic attack on the π-allylpalladium intermediate. nih.govacs.org

Table 2: Factors Influencing Enantioselectivity in Allylic Etherification

| Factor | Influence on Stereochemical Outcome |

| Chiral Ligand | Creates a chiral pocket, leading to diastereomeric transition states with different energies. The bite angle and steric bulk of the ligand are key parameters. |

| Solvent | Can influence the aggregation state of the catalyst and the stability of charged intermediates, thereby affecting the transition state energies. |

| Counterion | In reactions involving ionic intermediates, the nature of the counterion can affect the geometry and reactivity of the catalytic species. |

| Temperature | Lower temperatures generally lead to higher enantioselectivity by amplifying the small energy differences between diastereomeric transition states. |

| Nature of the Nucleophile | The steric bulk and nucleophilicity of the alcohol can influence the geometry of the transition state. |

Furthermore, in intramolecular reactions such as the ene reaction or cycloisomerization, the inherent chirality of the starting material, (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, can direct the stereochemical course of the reaction. This phenomenon, known as substrate-controlled stereoselectivity, can lead to the formation of diastereomerically enriched products. The pre-existing stereocenter can influence the preferred conformation of the molecule in the transition state, thereby favoring the formation of one diastereomer over the other. A detailed stereochemical model, often supported by computational studies, is necessary to predict and rationalize the observed stereochemical outcomes. researchgate.net

Advanced Spectroscopic and Stereochemical Characterization

Spectroscopic Methodologies for Confirming the (2R)-Absolute Configuration

The determination of the absolute stereochemistry of a chiral center is a critical aspect of chemical analysis, particularly in fields such as asymmetric synthesis and pharmaceutical development. Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are paramount for this purpose.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. nih.gov

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides information about the stereochemistry based on the vibrational modes of the molecule. For (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, the VCD spectrum would be compared with the spectrum predicted by quantum chemical calculations for the (2R)-enantiomer. A match between the experimental and calculated spectra would confirm the absolute configuration. Key vibrational bands, such as the C-O and C-H stretching modes of the chiral center, would be of particular interest.

Electronic Circular Dichroism (ECD) , on the other hand, investigates the differential absorption of circularly polarized ultraviolet and visible light, probing the electronic transitions within the molecule. nih.gov While the chromophores in 3-Buten-1-ol (B139374), 2-(3-butenyloxy)- (alkene and ether functionalities) are not exceptionally strong, they can give rise to distinct Cotton effects in the ECD spectrum. rsc.org Similar to VCD, the experimental ECD spectrum would be compared with theoretical spectra calculated for the (R) and (S) enantiomers to assign the absolute configuration. nih.gov

A hypothetical comparison of experimental and calculated chiroptical data is presented below:

| Spectroscopic Technique | Experimental Data (Hypothetical) | Calculated Data for (2R)-enantiomer (Hypothetical) | Conclusion |

| VCD | Positive Cotton effect at ~1050 cm⁻¹ (C-O stretch) | Positive Cotton effect at ~1055 cm⁻¹ | Consistent with (2R)-configuration |

| ECD | Negative Cotton effect at ~195 nm (π → π* of alkene) | Negative Cotton effect at ~198 nm | Consistent with (2R)-configuration |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. The resulting ORD curve, particularly the sign of the Cotton effect, can be used to determine the absolute configuration of a molecule. For (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, the ORD curve would be expected to show a plain positive curve at longer wavelengths, with the sign and shape of the curve closer to the absorption maxima of the chromophores providing stereochemical information. By comparing the experimental ORD curve to those of structurally related compounds with known absolute configurations, the (2R)-configuration can be corroborated.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Stereochemical Assignment

While standard ¹H and ¹³C NMR are essential for determining the connectivity of a molecule, advanced NMR techniques are required to elucidate its three-dimensional structure and confirm the relative and absolute stereochemistry.

For (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be invaluable. These experiments detect through-space interactions between protons that are in close proximity. For instance, a NOE correlation between the proton at the chiral center (C-2) and specific protons on the butenyloxy and butenol (B1619263) moieties would help to define the preferred conformation of the molecule in solution.

The use of chiral shift reagents or chiral solvating agents in NMR spectroscopy is another powerful method for stereochemical assignment. These agents form diastereomeric complexes with the enantiomers of the chiral substrate, leading to the separation of their signals in the NMR spectrum. The differential shifts observed for the protons of the (2R)-enantiomer upon addition of a chiral shift reagent (e.g., a europium complex) could be used to confirm its identity.

A summary of potential advanced NMR experiments and their expected outcomes is provided below:

| NMR Technique | Purpose | Expected Observation for (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- |

| NOESY/ROESY | Determine through-space proton proximities and conformation. | Correlations between H-2 and protons on both the butenyloxy and butenol side chains, defining their relative spatial arrangement. |

| ¹H NMR with Chiral Shift Reagent | Differentiate between enantiomers and assign absolute configuration. | Splitting of proton signals, with the direction and magnitude of the induced shifts being characteristic of the (2R)-enantiomer. |

| ¹³C NMR with Chiral Solvating Agent | Confirm enantiomeric purity and assign absolute configuration. | Resolution of carbon signals for the (R) and (S) enantiomers, allowing for quantification of enantiomeric excess. |

Chromatographic Methods for Enantiomeric Excess Determination and Purification

The determination of the enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial. wikipedia.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable methods for this purpose. heraldopenaccess.usuma.es

For the analysis of (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, a chiral HPLC method would be developed using a column with a suitable chiral stationary phase, such as a cyclodextrin- or polysaccharide-based CSP. The two enantiomers would interact differently with the CSP, leading to different retention times and their separation. The relative peak areas in the chromatogram would then be used to calculate the enantiomeric excess.

Similarly, chiral Gas Chromatography could be employed, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. A capillary column coated with a chiral stationary phase would be used to separate the enantiomers.

A representative table for chiral chromatographic data is shown below:

| Chromatographic Method | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Retention Time (R)-enantiomer (Hypothetical) | Retention Time (S)-enantiomer (Hypothetical) | Enantiomeric Excess (%) |

| Chiral HPLC | Chiralcel OD-H | Hexane/Isopropanol (90:10) | 12.5 min | 14.8 min | >99% |

| Chiral GC | Cyclodex-B | Helium | 8.2 min | 8.9 min | >99% |

These chromatographic methods are not only analytical but can also be scaled up for the preparative separation of enantiomers, allowing for the isolation of the pure (2R)-enantiomer for further studies.

Computational Chemistry and Theoretical Modeling of 2r 3 Buten 1 Ol, 2 3 Butenyloxy

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No specific quantum chemical calculations for (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- are available in the current body of scientific literature. Such calculations would be essential to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations would provide insights into its electronic structure, such as the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential map.

Theoretical Prediction of Reactivity and Selectivity in Ether Formation

There are no theoretical studies predicting the reactivity and selectivity of (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- in ether formation or other reactions. Computational modeling could be employed to investigate the transition states and reaction pathways of its formation, providing valuable data on the kinetics and thermodynamics of the process.

Computational Studies on Chiral Induction Mechanisms

Computational investigations into the mechanisms of chiral induction involving (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- have not been reported. As a chiral molecule, it has the potential to influence the stereochemical outcome of reactions. Theoretical studies would be necessary to elucidate the nature of this influence and the underlying principles of chiral recognition and transfer.

Conformational Analysis and Intermolecular Interactions

A detailed conformational analysis of (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- has not been published. Such a study would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. Additionally, computational methods could be used to explore its potential for intermolecular interactions, such as hydrogen bonding and van der Waals forces, which would govern its physical properties and behavior in solution.

Research Applications in Complex Molecular Architecture and Organic Synthesis

Utility of (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- as a Chiral Building Block in Organic Synthesis

The enantiomerically pure nature of (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- makes it a valuable chiral building block in asymmetric synthesis. The defined stereochemistry at the C2 position serves as a crucial control element, enabling the transfer of chirality to new stereogenic centers during a variety of chemical transformations. Synthetic chemists can leverage this pre-existing chirality to construct complex target molecules with high levels of stereocontrol, thereby avoiding the need for challenging enantioselective reactions or chiral separations at later stages of a synthesis.

The two butenyl groups present in the molecule offer distinct reactive handles for further chemical manipulation. These terminal alkenes can participate in a wide range of reactions, including but not limited to, olefin metathesis, hydroboration-oxidation, ozonolysis, and various cycloaddition reactions. The differential reactivity of the two butenyl groups, potentially influenced by the adjacent chiral center and the ether linkage, could allow for selective transformations, further enhancing the synthetic utility of this building block.

Table 1: Potential Transformations of the Butenyl Moieties

| Reaction Type | Reagents | Functional Group Transformation |

| Cross Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst, alkene partner | Elongation of the carbon chain, introduction of new functional groups |

| Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst | Formation of cyclic ethers |

| Hydroboration-Oxidation | 1. BH3-THF or 9-BBN 2. H2O2, NaOH | Conversion of alkene to primary alcohol |

| Ozonolysis | 1. O3 2. Me2S or Zn/H2O | Cleavage of the double bond to form aldehydes |

| Dihydroxylation | OsO4, NMO | Formation of diols |

Precursor Design for Natural Product Total Synthesis Incorporating Chiral Butenyloxy Moieties

Many biologically active natural products feature chiral oxygenated functionalities and complex carbon skeletons. The structural motifs present in (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- make it an attractive precursor for the total synthesis of such compounds. The chiral butenyloxy moiety can be envisioned as a key fragment that can be elaborated into more complex structural units commonly found in natural products.

For instance, the butenyl side chains can be transformed into the side chains of polyketide or terpenoid natural products through a series of controlled chemical steps. The inherent chirality of the starting material would ensure the correct stereochemical outcome in the final product. The ether linkage provides a stable connection that can be carried through multiple synthetic steps, or it can be designed for strategic cleavage at a later stage to reveal new functionalities.

Table 2: Hypothetical Natural Product Substructures Accessible from (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-

| Natural Product Class | Target Substructure | Required Transformations |

| Polyketides | Chiral 1,3-diol or 1,3-diether systems | Dihydroxylation, oxidation, reduction sequences |

| Terpenoids | Isoprenoid-like side chains | Metathesis, Wittig or Horner-Wadsworth-Emmons olefination |

| Macrolides | Chiral fragments for macrocycle assembly | Functional group interconversions, esterification/amidation |

Role in the Synthesis of Chiral Ligands and Catalysts

The development of new chiral ligands is paramount for the advancement of asymmetric catalysis. The C2-symmetric or pseudo-C2-symmetric nature of molecules derived from (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- could be exploited in the design of novel ligands for transition metal-catalyzed reactions. The two butenyl groups provide convenient points for the introduction of coordinating atoms such as phosphorus, nitrogen, or sulfur.

For example, hydroformylation or hydrocyanation of the terminal alkenes, followed by the introduction of phosphine (B1218219) groups, could lead to the synthesis of chiral diphosphine ligands. These ligands could then be complexed with transition metals like rhodium, iridium, or palladium to generate catalysts for asymmetric hydrogenation, hydroformylation, or allylic alkylation reactions. The stereochemistry of the ligand, originating from the (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- backbone, would be crucial in inducing enantioselectivity in the catalytic transformation.

Strategic Integration into Diverse Synthetic Routes for Optically Active Compounds

Beyond its direct use as a building block, (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- can be strategically integrated into more complex synthetic routes to access a wide array of optically active compounds. The combination of its chiral center and multiple reactive sites allows for divergent synthetic strategies, where a single starting material can be converted into a variety of valuable chiral products.

One potential strategy involves a ring-closing metathesis reaction between the two butenyl groups to form a chiral cyclic ether. This cyclic scaffold could then serve as a template for the synthesis of various substituted tetrahydrofuran (B95107) or pyran derivatives, which are common structural motifs in many pharmaceuticals and natural products. Alternatively, the two butenyl groups could be functionalized independently to construct acyclic molecules with multiple stereocenters in a controlled manner. The strategic choice of reactions and protecting groups would be key to achieving the desired synthetic outcomes.

Emerging Trends and Future Research Perspectives

Development of Sustainable and Environmentally Benign Synthetic Protocols for Chiral Ethers

The synthesis of chiral ethers is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. chiralpedia.com Traditional etherification methods, such as the Williamson ether synthesis, are often limited by poor atom economy and the generation of salt waste products. acs.orgnih.gov Future research will focus on overcoming these limitations by developing more sustainable alternatives.

Key areas of development include:

Alternative Solvents and Catalysts: A significant trend is the replacement of toxic and volatile organic solvents with greener alternatives. For instance, propylene (B89431) carbonate is being explored as a green, recyclable solvent for etherification reactions catalyzed by low-toxicity iron salts like FeCl₃·6H₂O and FeCl₂·4H₂O. acs.orgnih.gov These iron-based catalysts are attractive due to their low cost and reduced environmental impact compared to many heavy metal catalysts. nih.govacs.org

Alcohol Dehydration: A major goal in green chemistry is the use of substrates that produce only benign byproducts. nih.gov Direct dehydrative etherification of alcohols, which produces water as the sole byproduct, represents a highly atom-economical approach. acs.org

Biocatalysis: The use of enzymes in synthetic chemistry offers a powerful route to chiral molecules under mild, environmentally friendly conditions. chiralpedia.comresearchgate.net Biocatalytic cascades, where multiple enzymatic steps are combined in a one-pot synthesis, can produce complex chiral heterocycles from simple achiral precursors. acs.org For example, systems coupling alcohol dehydrogenases with other enzymes can create chiral alcohols and ethers with high selectivity. nih.gov

Comparison of Ether Synthesis Methodologies

| Method | Typical Reagents | Key Advantages | Sustainability Drawbacks |

|---|---|---|---|

| Williamson Synthesis | Alkyl halide, Alkoxide (strong base) | Versatile and well-established wikipedia.org | Generates salt byproducts, often requires harsh bases nih.govgoogle.com |

| Mitsunobu Reaction | Alcohol, DEAD/DIAD, PPh₃ | Mild conditions, good for secondary alcohols | Poor atom economy, stoichiometric phosphine (B1218219) oxide waste nih.gov |

| Dehydrative Coupling | Two alcohols, Acid or Metal Catalyst | Water is the only byproduct, high atom economy acs.org | Can require high temperatures, risk of competing elimination reactions libretexts.org |

| Biocatalysis | Enzymes (e.g., ADHs, cyclases), Substrates | High enantioselectivity, mild aqueous conditions, renewable acs.org | Enzyme stability and substrate scope can be limited |

Exploration of New Catalytic Systems for Highly Efficient and Selective Etherifications

The development of novel catalysts is central to advancing the synthesis of chiral ethers like (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-. Research is focused on creating systems that offer higher efficiency, greater substrate scope, and superior control over stereochemistry.

Future catalytic innovations are expected in:

Organometallic Catalysis: Chiral coordination complexes remain a cornerstone of asymmetric synthesis. nih.gov Cationic ruthenium–hydride complexes have shown promise in the selective etherification of two different alcohols. acs.org Additionally, researchers are developing zirconium oxide-supported platinum-molybdenum catalysts for the clean conversion of esters into unsymmetrical ethers using hydrogen, a process that is both efficient and produces only water as a byproduct. eurekalert.org

Organocatalysis: The shift away from potentially toxic and expensive metal catalysts has spurred significant growth in organocatalysis. chiralpedia.com Small, chiral organic molecules, such as chiral phosphoric acids, have proven to be versatile and effective for a range of asymmetric transformations, including the synthesis of complex chiral structures. nih.govresearchgate.net

Heterogeneous Catalysis: For industrial applications, catalysts that can be easily separated from the reaction mixture and recycled are highly desirable. illinois.edu The development of new enantioselective heterogeneous catalysts is a key research goal. One approach involves immobilizing chiral modifiers, such as silyl (B83357) ethers, onto the surface of metal catalysts like palladium. illinois.edu

Biocatalysis and Synthetic Biology: Engineering microorganisms and enzymes offers immense potential for producing chiral compounds. chiralpedia.com The integration of intramolecular oxa-Michael addition (IMOMA)-catalyzing cyclases into enzymatic cascades provides a highly selective method for synthesizing chiral saturated oxygen heterocycles. acs.org

Emerging Catalytic Systems for Etherification

| Catalyst Type | Example | Key Features | Research Focus |

|---|---|---|---|

| Iron-Based | FeCl₃·6H₂O / Propylene Carbonate | Low cost, low toxicity, eco-friendly conditions acs.orgnih.gov | Expanding substrate scope for unsymmetrical ethers |

| Ruthenium-Based | [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ | High selectivity for coupling two different alcohols acs.org | Application in complex molecule synthesis |

| Organocatalyst | Chiral Phosphoric Acids | Metal-free, high enantioselectivity researchgate.net | Catalytic atroposelective construction of novel scaffolds |

| Heterogeneous | Zirconium oxide-supported Pt-Mo | Catalyzes hydrodeoxygenation of esters to ethers, recyclable eurekalert.org | Use with biomass-derived materials for sustainability |

| Biocatalyst | IMOMA Cyclases | High stereocontrol in heterocycle formation acs.org | Integration into multi-enzyme one-pot cascades |

Advancements in Automated and High-Throughput Synthesis Methodologies

The fields of chemical synthesis and discovery are being transformed by automation and data-driven approaches. These technologies promise to accelerate the development of synthetic routes for complex molecules and the exploration of their chemical space.

Key advancements include:

Continuous Flow Chemistry: Moving reactions from traditional batch flasks to continuous flow systems offers significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), higher yields, and easier scalability. researchgate.netnih.gov For enantioselective catalysis, flow systems can allow for lower catalyst loading and shorter reaction times. nih.govrsc.org

Automated Synthesis Platforms: Robotic systems are now capable of performing complex, multi-step syntheses with minimal human intervention. chemrxiv.org These platforms can be used for automated iterative processes, such as the homologation of organoboron compounds, to build carbon chains with precise control over length and stereochemistry. chemrxiv.org

Artificial Intelligence and Machine Learning (AI/ML): AI and ML are emerging as powerful tools in asymmetric synthesis. chiralpedia.com By analyzing large datasets of reaction outcomes, algorithms can predict the efficiency and enantioselectivity of new catalysts, design optimal synthetic routes, and reduce the need for extensive trial-and-error experimentation. chiralpedia.comresearchgate.net High-throughput synthesis combined with in-line analysis provides the large datasets needed to train these predictive models. researchgate.net

Rational Design of (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- Derivatives with Tunable Reactivity for Specific Synthetic Transformations

The rational design of new molecules, based on a parent structure like (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-, is a forward-looking approach to creating compounds with tailored properties. This involves understanding how specific structural modifications influence the molecule's reactivity and interactions. nih.gov The goal is to create derivatives where the reactivity of functional groups, such as the terminal alkenes or the hydroxyl group, can be precisely controlled for use in specific synthetic transformations.

Future research in this area will likely involve:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model how changes in a molecule's structure affect its electronic properties and reactivity. nih.gov This allows for the in silico screening of potential derivatives before committing to laboratory synthesis.

Tuning Electronic and Steric Effects: The reactivity of the butenyl groups can be modified by introducing electron-donating or electron-withdrawing groups nearby. For example, polar effects are known to play a significant role in hydrogen atom transfer (HAT) reactions, where electron-rich C-H bonds are activated. nih.gov Similarly, stereoelectronic effects, which involve the spatial arrangement of orbitals, can be exploited to influence reaction pathways. nih.gov

Designing for Specific Reactions: Derivatives can be designed to be optimal substrates for specific catalytic reactions. For example, modifying the steric environment around the alkene or hydroxyl groups could enhance the selectivity of a subsequent cross-metathesis, cyclization, or glycosylation reaction. This approach combines modular catalyst design with advanced theoretical methods to access novel and complex molecular scaffolds. monash.edu The principles of chiral recognition can be used to design molecules that exhibit specific binding interactions, which is crucial in catalysis and the development of bioactive compounds. nih.gov

Q & A

Basic Research Questions

Q. How can the stereoisomeric purity of (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- be confirmed experimentally?

- Methodology : Use gas chromatography coupled with mass spectrometry (GC/MS) to analyze enantiomeric ratios. Chiral stationary phases (e.g., cyclodextrin derivatives) can separate stereoisomers. Retention indices and mass spectral fragmentation patterns from structurally related alcohols (e.g., 3-methyl-2-buten-1-ol) provide reference data .

- Validation : Compare retention times and fragmentation patterns with synthetic standards. Nuclear magnetic resonance (NMR) analysis, particularly and spectra, can further confirm stereochemistry by identifying coupling constants and diastereotopic proton splitting .

Q. What are the recommended synthetic routes for (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-?

- Methodology :

Catalytic Hydrogenation : Hydrogenate the corresponding α,β-unsaturated aldehyde precursor using a ruthenium-phosphine complex catalyst. Optimize reaction conditions (e.g., 1–200 atm H, 25–150°C) to achieve high stereoselectivity .

Etherification : React (2R)-3-buten-1-ol with 3-butenyl bromide under basic conditions (e.g., NaH in THF). Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation .

Q. How can the compound’s physical properties (e.g., boiling point, density) be experimentally determined?

- Methodology :

- Boiling Point : Use a micro-boiling point apparatus under reduced pressure to minimize decomposition. Compare with structurally similar alcohols (e.g., 3-methyl-3-buten-1-ol, bp 132°C) .

- Density : Measure via pycnometry or oscillating U-tube densitometry. Reference values for related compounds (e.g., 3-methyl-2-buten-1-ol, d 0.84 g/cm) aid calibration .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during catalytic hydrogenation of α,β-unsaturated aldehydes to (2R)-configured alcohols?

- Methodology :

- Catalyst Design : Use chiral Ru(II)-BINAP complexes to enforce enantioselectivity. The phosphine ligand’s bite angle and electronic properties influence transition-state geometry .

- Additive Screening : Incorporate amines (e.g., triethylamine) or Lewis acids (e.g., ZnCl) to stabilize intermediates and suppress racemization. Kinetic studies (e.g., variable-temperature NMR) can identify inversion pathways .

Q. How do conformational dynamics of (2R)-3-Buten-1-ol, 2-(3-butenyloxy)- influence its reactivity in Diels-Alder cycloadditions?

- Methodology :

- Gas Electron Diffraction (GED) : Analyze equilibrium geometries of the compound’s gauche and anti conformers. Compare bond lengths (e.g., C-O, C=C) with DFT-optimized structures to identify reactive conformers .

- Kinetic Isotope Effects (KIEs) : Probe transition states by substituting deuterium at key positions (e.g., hydroxyl group). KIEs >1 indicate rate-limiting proton transfer steps in acid-catalyzed reactions .

Q. What analytical challenges arise in quantifying trace impurities (e.g., diastereomers) in (2R)-3-Buten-1-ol, 2-(3-butenyloxy)-?

- Methodology :

- Two-Dimensional GC (GC×GC) : Enhance separation efficiency using orthogonal columns (e.g., polar/non-polar phases). Detect impurities at ppm levels via high-resolution time-of-flight mass spectrometry (HR-TOFMS) .

- Isotopic Labeling : Synthesize -labeled analogs to distinguish impurities from matrix interferences in complex mixtures (e.g., plant volatile organic compound extracts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.